molecular formula C12H9ClN4O3S3 B2712432 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 899750-20-0

2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2712432
CAS RN: 899750-20-0
M. Wt: 388.86
InChI Key: AZECZMWKVCVLGJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiadiazine, which is a heterocyclic compound containing a benzene ring fused to a thiadiazine ring. Benzothiadiazine derivatives have been studied for various applications, including as fungicides .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzothiadiazine core with various substituents, including a thioether and an acetamide group. The presence of these functional groups could influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thioether group might undergo oxidation reactions, while the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Antioxidant and Antitumor Activities

The synthesis of new N-substituted-2-amino-1,3,4-thiadiazoles, including compounds structurally related to the query compound, has been explored for their antioxidant and antitumor properties. These compounds have shown promising results in screening assays, highlighting their potential as leads in the development of new anticancer therapies (Hamama et al., 2013).

Antibacterial Agents

Research has also been conducted on the synthesis of novel N-(benzo[d]thiazol-2-yl) derivatives for their potent antibacterial activity. These studies involve the creation of compounds with a thiadiazole backbone aimed at combating a broad spectrum of bacterial infections, suggesting the compound's utility in developing new antibiotics (Bhoi et al., 2015).

Antimicrobial and Antifungal Properties

Compounds structurally related to the query chemical have been synthesized and assessed for their antimicrobial and antifungal activities. This includes evaluations against various pathogens, indicating the compound's relevance in the search for new antimicrobial and antifungal agents (Shiradkar & Kale, 2006).

Insecticidal Activity

The potential of thiadiazole derivatives as insecticidal agents has been explored, with studies demonstrating the synthesis of novel heterocycles for use against agricultural pests such as the cotton leafworm, Spodoptera littoralis. These findings point to the compound's application in developing safer, more effective insecticides (Fadda et al., 2017).

Heterocyclic Syntheses for Therapeutic Applications

The versatility of thioureido-acetamides in heterocyclic syntheses has been highlighted, showcasing their application in generating a diverse array of heterocyclic compounds with potential therapeutic uses. This underscores the importance of such compounds in medicinal chemistry and drug discovery processes (Schmeyers & Kaupp, 2002).

Mechanism of Action

Target of Action

The primary target of the compound 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is the sodium-chloride symporter located in the distal convoluted tubules in the kidneys . This symporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide interacts with its target by inhibiting the sodium-chloride symporter . This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased ion concentration in the urine and promoting water loss from the body .

Biochemical Pathways

The action of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide affects the renin-angiotensin-aldosterone system (RAAS) . By promoting diuresis, it reduces blood volume and decreases the workload on the heart. Additionally, it can cause loss of potassium and an increase in serum uric acid .

Pharmacokinetics

Like other thiazides, it is expected to have good oral bioavailability and is likely to be excreted in the urine .

Result of Action

The molecular and cellular effects of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide’s action result in a decrease in blood pressure and reduction of edema . This is achieved through the diuretic effect of the compound, which reduces blood volume and thus decreases blood pressure .

Action Environment

Environmental factors such as diet and kidney function can influence the action, efficacy, and stability of 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide. For instance, a diet high in sodium can counteract the diuretic effect of the compound, while impaired kidney function can affect the compound’s excretion and thus its efficacy .

Future Directions

Future research could explore the potential applications of this compound, such as its efficacy as a fungicide or other uses. Further studies could also investigate its synthesis, properties, and safety .

properties

IUPAC Name

2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O3S3/c13-7-1-2-8-9(5-7)23(19,20)17-12(15-8)22-6-10(18)16-11-14-3-4-21-11/h1-5H,6H2,(H,15,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZECZMWKVCVLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)N=C(N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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